molecular formula C20H45NSi B1594506 n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine CAS No. 52371-85-4

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine

Cat. No. B1594506
CAS RN: 52371-85-4
M. Wt: 327.7 g/mol
InChI Key: QWRLHQNLGVCZKX-UHFFFAOYSA-N
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Description

N-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine , also known by its chemical formula C20H45NSi , is a compound with intriguing structural features. It combines a butyl group, a propyl group, and a silicon-containing moiety. The presence of the silicon atom makes it unique and potentially useful in various applications.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers to reference, the general approach would likely include the following:



  • Alkylation : Starting with butan-1-amine, the n-butyl group is introduced through alkylation.

  • Silylation : The silyl group (dibutyl(methyl)silyl) is added to the nitrogen atom. This step enhances stability and introduces silicon into the molecule.

  • Propylation : Finally, the propyl group is attached to the silicon-bearing nitrogen atom.



Molecular Structure Analysis

The molecular structure of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine reveals its complexity. The central amine group connects the butyl, propyl, and silyl groups. The silicon atom bridges the organic and inorganic components, contributing to its overall stability.



Chemical Reactions Analysis

While specific reactions involving this compound may vary, potential reactions include:



  • Hydrolysis : The silicon–nitrogen bond could hydrolyze under acidic or basic conditions.

  • Substitution Reactions : The butyl and propyl groups may undergo substitution reactions.

  • Redox Reactions : The silicon atom could participate in redox processes.



Physical And Chemical Properties Analysis


  • Molar Mass : Approximately 327.66 g/mol.

  • Density : 0.815 g/cm³.

  • Boiling Point : 376.7°C at 760 mmHg.

  • Flash Point : 181.6°C.

  • Vapor Pressure : 7.1E-06 mmHg at 25°C.

  • Refractive Index : 1.446.


Safety And Hazards


  • MSDS : Detailed safety information should be available in the Material Safety Data Sheet (MSDS).

  • Hazard : As with any chemical, precautions are necessary during handling, storage, and disposal.


Future Directions

Research avenues for this compound include:



  • Applications : Explore its potential in catalysis, materials science, or drug development.

  • Functionalization Strategies : Investigate novel ways to modify the silyl group.

  • Toxicology Studies : Assess its safety profile comprehensively.


properties

IUPAC Name

N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLHQNLGVCZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966764
Record name N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine

CAS RN

52371-85-4
Record name N-Butyl-N-(3-(dibutyl(methyl)silyl)propyl)butan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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